![molecular formula C15H21NO4 B13074273 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group of 3-ethylpentanoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
-
Formation of the Protected Amino Acid: : The protected amino acid is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce costs. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
-
Reduction: : Reduction of the benzyloxycarbonyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the free amino acid.
-
Substitution: : The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acid (3-ethylpentanoic acid).
Substitution: Various substituted amino acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid has several applications in scientific research:
-
Peptide Synthesis: : It is commonly used as a building block in the synthesis of peptides and proteins. The benzyloxycarbonyl group serves as a protecting group for the amino group, allowing for selective reactions at other functional groups.
-
Biochemical Studies: : The compound is used in studies involving enzyme-substrate interactions, protein folding, and structure-activity relationships.
-
Medicinal Chemistry: : It is utilized in the design and synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
-
Industrial Applications: : The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This enables the stepwise assembly of peptides with high precision.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar in structure but with a methyl group instead of an ethyl group.
2-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid: Contains two methyl groups at the 3-position, making it more sterically hindered.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is unique due to its specific ethyl substitution, which can influence its reactivity and interactions in peptide synthesis. The presence of the benzyloxycarbonyl group provides stability and selectivity, making it a valuable tool in synthetic chemistry and biochemical research.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
3-ethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-12(4-2)13(14(17)18)16-15(19)20-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3,(H,16,19)(H,17,18) |
Clé InChI |
YRYXYDGVVGOBQA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



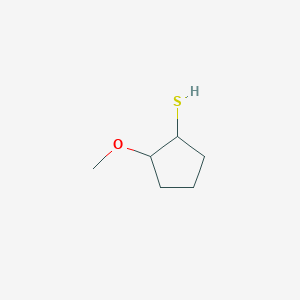
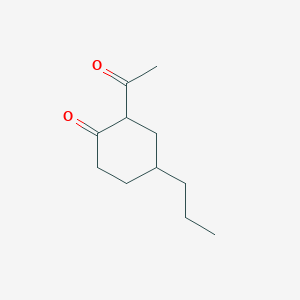
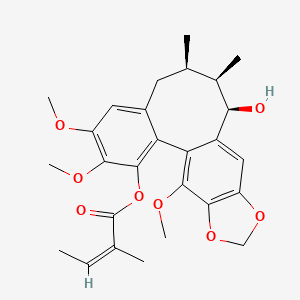

![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
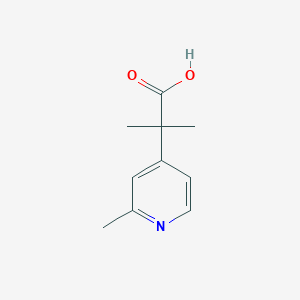
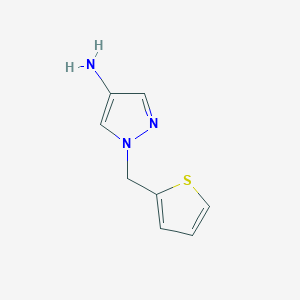
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
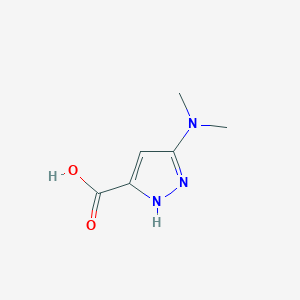
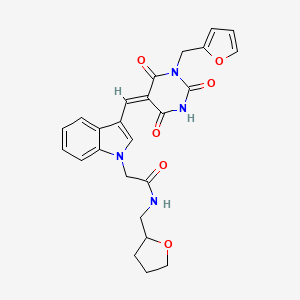
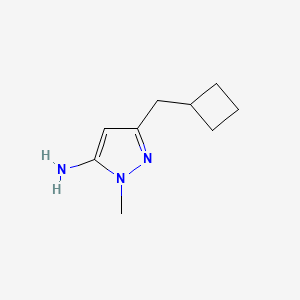

![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)
